- Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607
Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)
D-(+)-Glucono-1,5-lactone Chemical and Physical Properties
Names and Identifiers
-
- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
- D(+)-DEXTRONIC ACID DELTA-LACTONE
- DELTA-GLUCONOLACTONE
- DELTA-GLUCURONOLACTONE
- D(+)-GLUCONIC ACID DELTA-LACTONE
- D-GLUCONIC ACID DELTA-LACTONE
- D-GLUCONIC ACID-D-LACTONE
- D-GLUCONIC ACID LACTONE
- D-GLUCONLACTONE
- D-(+)-GLUCONO-1,5-LACTONE
- D-GLUCONO-1,5-LACTONE
- D-(+)-GLUCONO-DELTA-LACTONE
- D-GLUCONO DELTA-LACTONE
- D-GLUCONO-D-LACTONE
- GDL
- GLUCONIC ACID, ANHYDRIDE
- GLUCONIC ACID DELTA-LACTONE
- GLUCONIC ACID D-LACTONE, D-(+)-
- GLUCONIC ANHYDRIDE
- GLUCONIC-D-LACTONE
- D-(+)-Gluconic acid δ-lactone
- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one
- D-Glucono-1,5-lactone See G413300
- D-Glucono-1,5-lactone See G417475
- GLUCONIC ACID d-LACTONE, D-(+)-(RG)
- δ-Gluconolactone
- Glucolactone
- Glucurolactone
- D-(+)-Dextronic acid δ-lactone
- Glucono delta-lactone
- Gluconic Acid δ-Lactone
- 1,5-Gluconolactone
- D-Aldonolactone
- D-Glucono-delta-lactone
- Gluconic acid lactone
- Gluconic lactone
- ,D-(+)-Gluconic acid δ-lactone
- Gluconic Acid Anhydride
- gluconolactone
- D-Gluconolactone
- 1,5-D-Gluconolactone
- Glucono delta lactone
- Gluconic delta-lactone
- delta-D-Gluconolactone
- D-delta-Gluconolactone
- Deltagluconolactone
- D-Gluconic delta-lactone
- Glucarolactone
- D-Aldonolac
- Glucono-Delta -Lactone
- Gluconic acid lactone (6CI)
- Gluconic acid, lactone, D- (7CI)
- Gluconic acid, δ-lactone, D- (8CI)
- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one
- D-(+)-Glucono-δ-lactone
- D-(+)-Glucose δ-lactone
- D-Gluconic acid 1,5-lactone
- D-Glucono-δ-lactone
- E 575
- Fujiglucon
- Glucono-δ-lactone
- Lysactone
- Riken Lactone
- NSC-758238
- WQ29KQ9POT
- Gluconolactone [USP]
- DS-4779
- Glucono 1,5-lactone
- BDBM50366565
- GLUCONOLACTONE [HSDB]
- EINECS 202-016-5
- d-Gluconic acid .delta.-lactone
- NS00074107
- Q114174
- NSC 34393
- GLUCONOLACTONE [ORANGE BOOK]
- D-(+)-Gluconic acid delta-lactone, >=99.0%
- D-Gluconic acid-1,5-lactone
- 4253-68-3
- .delta.-Gluconolactone
- delta-Gluconic acid delta-lactone
- 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one
- delta-(+)-Gluconic acid-delta lactone
- AC-13150
- DTXCID406549
- NCGC00095002-01
- GLUCONOLACTONE [USP-RS]
- D-(+)-Gluconic acid delta-lactone
- INS-575
- CHEMBL1200829
- DTXSID0026549
- Gluconic acid, delta-lactone, D-
- NSC-34393
- delta-delta-Gluconolactone
- D-(+)-Gluconic acid d-lactone
- NCGC00344522-01
- GLUCONOLACTONE (USP-RS)
- GLUCONOLACTONE (II)
- glucono-1,5-lactone
- W-100325
- D-(+)-Gluconic acid
- EC 202-016-5
- GLUCONOLACTONE [II]
- d-gluconic acid d-lactone
- CS-M3768
- AI3-19578
- GLUCONOLACTONE [USP MONOGRAPH]
- delta-Gluconic acid 1,5-lactone
- Gluconolactone, meets USP testing specifications
- CHEBI:16217
- D-(+)-Gluconic acid delta-lactone, analytical standard
- delta-Glucono-1,5-lactone
- beta-Glucono-1,5-lactone
- RENACIDIN COMPONENT GLUCONOLACTONE
- GLUCONO DELTA-LACTONE [FCC]
- GLUCONOLACTONE [MI]
- Gluconate, lactone
- bmse000230
- GLUCONOLACTONE COMPONENT OF RENACIDIN
- GLUCONO-DELTA-LACTONE [VANDF]
- E575
- P19765
- 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
- 90-80-2
- Glucono .delta. lactone
- GLUCONOLACTONE (USP MONOGRAPH)
- Tox21_111383_1
- (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one
- EN300-97037
- D-glucono1,5-lactone
- LGC
- 1335-57-5
- GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
- E-575
- A88519CB-A562-4C9C-B925-0A6B1701F841
- CAS-90-80-2
- NCGC00257983-01
- DB04564
- gluconolactones
- D-(+)-Gluconic acid-delta lactone
- SCHEMBL15320
- Tox21_200429
- GLUCONOLACTONE [MART.]
- CHEBI:24267
- D-Gluconic acid-delta-lactone
- AKOS016843888
- delta gluconolactone
- D-Gluconic acid, .delta.-lactone
- GLUCONOLACTONE [WHO-DD]
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
- delta-Gluconic acid-1,5-lactone
- delta-Aldonolactone
- C00198
- Gluconolactone (USP)
- HSDB 488
- D-(+)-Dextronic acid delta-lactone
- delta-Gluconic delta-lactone
- delta-Gluconic acid-delta-lactone
- A-lactone
- G0039
- 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone
- delta-Gluconic acid d-lactone
- D(+)-Gluconic acid gamma-lactone
- 135820-79-0
- UNII-WQ29KQ9POT
- Z1255427181
- D-threo-Aldono-1,5-lactone
- .delta.-D-Gluconolactone
- Gluconolactone, United States Pharmacopeia (USP) Reference Standard
- D04332
- INS NO.575
- GLUCONOLACTONE (MART.)
- Tox21_111383
- glucono-delta-lactone
- gluconic acid d-lactone
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)
- delta-Gluconic acid lactone
- gamma-Gluconolactone
- 1,5-delta-Gluconolactone
- Glucono .delta.-lactone
- Glucono gamma-lactone
- MFCD00006647
- delta-(+)-Gluconic acid d-lactone
- NSC34393
- D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
- SMR001306715
- MLS002207105
- delta-Glucono-delta-lactone
- HY-I0301
- D-(+)-Glucono-1,5-lactone
-
- MDL: MFCD00006647
- Inchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
- InChI Key: PHOQVHQSTUBQQK-SQOUGZDYSA-N
- SMILES: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O
- BRN: 83286
Computed Properties
- Exact Mass: 178.04800
- Monoisotopic Mass: 178.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 5
- isomeric RMSD: 0.6
- CID conformational isomer Count: 5
- Topological Polar Surface Area: 107
- XLogP3: -2
- Surface Charge: 0
- Functional 3D Donor Count: 4
- Functional 3D ring Count: 1
- Rotatable Bond Count: 2
- Topological Polar Surface Area: 107
Experimental Properties
- Color/Form: White crystalline powder
- Density: 0.6
- Melting Point: 160 °C (dec.) (lit.)
- Boiling Point: 446.4°C at 760 mmHg
- Flash Point: 192.3±20.3 °C
- Refractive Index: 63.5 ° (C=10, H2O)
- PH: 3.6 (10g/l, H2O, 20℃)
- Solubility: 590g/l Hydrolysis
- Water Partition Coefficient: 500G/L(20ºC)
- PSA: 107.22000
- LogP: -3.01320
- Flash Point: 192.3 ℃
- Merck: 4457
- Specific Rotation: 65º(C=1,H2O)
- Solubility: Soluble in water, slowly hydrolyzed, slightly soluble in ethanol, insoluble in ether
- Sensitiveness: Sensitive to humidity; Sensitive to light
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
D-(+)-Glucono-1,5-lactone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 21-36/38-46-62-63
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:21
- RTECS:LZ5184000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R21
D-(+)-Glucono-1,5-lactone Customs Data
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-(+)-Glucono-1,5-lactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-I0301-10mM*1mLinDMSO |
D-(+)-Glucono-1,5-lactone |
90-80-2 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-I0301-500mg |
D-(+)-Glucono-1,5-lactone |
90-80-2 | ≥98.0% | 500mg |
¥400 | 2024-05-25 | |
| MedChemExpress | HY-I0301-5g |
D-(+)-Glucono-1,5-lactone |
90-80-2 | ≥98.0% | 5g |
¥500 | 2024-05-25 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835099335- 100g |
D-(+)-Glucono-1,5-lactone |
90-80-2 | 99% | 100g |
¥ 72.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835099323- 500g |
D-(+)-Glucono-1,5-lactone |
90-80-2 | 99% | 500g |
¥ 182.4 | 2021-05-18 | |
| Alichem | A119001671-1000g |
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |
90-80-2 | 95% | 1000g |
$159.00 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S4676-25mg |
Gluconolactone |
90-80-2 | 98.62% | 25mg |
¥794.46 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0933-500 mg |
Delta-Gluconolactone |
90-80-2 | 99.88% | 500MG |
¥395.00 | 2022-02-28 | |
| Ambeed | A440187-25g |
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |
90-80-2 | 98% | 25g |
$10.0 | 2025-02-22 | |
| Ambeed | A440187-100g |
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |
90-80-2 | 98% | 100g |
$16.0 | 2025-02-22 |
D-(+)-Glucono-1,5-lactone Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: Acetone
- δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative, European Journal of Organic Chemistry, 2004, (7), 1474-1481
Production Method 7
Production Method 8
Production Method 9
2.1S:DMF, 36 h, rt
3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C
3.2R:NaHCO3, S:H2O, pH 7
3.3R:Et3N, S:DMSO, 48 h, 50°C
- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43), 2105628
Production Method 10
Production Method 11
Production Method 12
Production Method 13
- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118
Production Method 14
Production Method 15
Production Method 16
- Synthesis of D-glucose acid-δ-lactone by ultrasonic method, Huaxue Shijie, 2013, 54(5), 305-307
Production Method 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ; 48 h, 50 °C
- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43),
D-(+)-Glucono-1,5-lactone Raw materials
- D-(+)-Glucono-1,5-lactone
- H-Lys(Z)-OH
- β-D-Glucose
- D(+)-Glucose
- Sucrose, Ultra Pure
- D-Gluconic acid
- Gluconate Calcium
D-(+)-Glucono-1,5-lactone Preparation Products
- D-(+)-Glucono-1,5-lactone (90-80-2)
- L(+)-Tartaric acid (87-69-4)
- Glucaric acid (25525-21-7)
- D-Glucono-1,4-lactone (>85%) (1198-69-2)
- b-Arabinopyranose (20242-88-0)
- D-Gluconic acid (526-95-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- Gluconic acid, γ-lactone (3158-30-3)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- 2-hydroxyacetic acid (79-14-1)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- Arabinopyranose (89299-64-9)
- ARABIC ACID (13752-83-5)
- Arabinonic acid, g-lactone (13280-76-7)
D-(+)-Glucono-1,5-lactone Suppliers
D-(+)-Glucono-1,5-lactone Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on D-(+)-Glucono-1,5-lactone
Recent Advances in the Application of D-(+)-Glucono-1,5-lactone (CAS 90-80-2) in Chemical Biology and Pharmaceutical Research
D-(+)-Glucono-1,5-lactone (CAS 90-80-2), a cyclic ester of gluconic acid, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, known for its role as a precursor in the synthesis of various bioactive molecules, has been the subject of numerous studies exploring its potential in drug delivery, enzyme inhibition, and biocompatible material development. The latest research highlights its unique properties, including its ability to modulate pH in biological systems and its role as a chiral building block in asymmetric synthesis.
Recent studies have focused on the use of D-(+)-Glucono-1,5-lactone in the development of pH-responsive drug delivery systems. Researchers have demonstrated its efficacy in creating hydrogels that release therapeutic agents in a controlled manner under specific physiological conditions. For instance, a 2023 study published in the Journal of Controlled Release detailed the synthesis of a novel hydrogel incorporating D-(+)-Glucono-1,5-lactone, which exhibited enhanced stability and responsiveness to tumor microenvironments, making it a promising candidate for targeted cancer therapy.
In addition to its applications in drug delivery, D-(+)-Glucono-1,5-lactone has been investigated for its role in enzyme inhibition. A recent study in Bioorganic & Medicinal Chemistry Letters reported the compound's ability to selectively inhibit glycosidases, enzymes involved in carbohydrate metabolism. This finding opens new avenues for the development of therapeutics targeting metabolic disorders such as diabetes and lysosomal storage diseases. The study utilized molecular docking and kinetic assays to elucidate the mechanism of inhibition, providing valuable insights for future drug design.
The compound's chiral nature has also been exploited in asymmetric synthesis, where it serves as a key intermediate for the production of enantiomerically pure pharmaceuticals. A 2024 publication in Organic Letters described a novel catalytic system that leverages D-(+)-Glucono-1,5-lactone to achieve high enantioselectivity in the synthesis of β-lactam antibiotics. This advancement underscores the compound's potential in streamlining the production of complex molecules with high stereochemical fidelity.
Beyond its pharmaceutical applications, D-(+)-Glucono-1,5-lactone has been explored for its use in biocompatible materials. Researchers have developed biodegradable polymers incorporating the compound, which exhibit favorable mechanical properties and compatibility with biological tissues. These materials hold promise for applications in tissue engineering and medical implants, as highlighted in a recent Biomaterials Science article. The study demonstrated the polymer's ability to support cell adhesion and proliferation, making it a viable option for regenerative medicine.
In conclusion, the latest research on D-(+)-Glucono-1,5-lactone (CAS 90-80-2) underscores its multifaceted role in chemical biology and pharmaceutical science. From drug delivery and enzyme inhibition to asymmetric synthesis and biocompatible materials, this compound continues to inspire innovative applications. Future studies are expected to further explore its potential, particularly in the context of personalized medicine and sustainable chemistry. As the field advances, D-(+)-Glucono-1,5-lactone is poised to remain a cornerstone of interdisciplinary research in the life sciences.
90-80-2 (D-(+)-Glucono-1,5-lactone) Related Products
- 4253-68-3(d-(+)-glucono-1,5-lactone)
- 3063-04-5(D-glycero-D-gulo-Heptonicacid, d-lactone)
- 52153-09-0(L-Glucono-1,5-lactone)
- 52085-70-8(D-glycero-D-ido-Heptonicacid, d-lactone)
- 10366-75-3(Mannonic acid, d-lactone)
- 15892-28-1((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name))
- 7404-25-3( )
- 7506-65-2(Galactonic acid, d-lactone)
- 1335-57-5(D-Glucono-1,5-lactone)
- 54910-68-8(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one)